2-(2-Hydroxyquinolin-3-yl)acetamide 2-(2-Hydroxyquinolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13031602
InChI: InChI=1S/C11H10N2O2/c12-10(14)6-8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H2,12,14)(H,13,15)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

2-(2-Hydroxyquinolin-3-yl)acetamide

CAS No.:

Cat. No.: VC13031602

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyquinolin-3-yl)acetamide -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 2-(2-oxo-1H-quinolin-3-yl)acetamide
Standard InChI InChI=1S/C11H10N2O2/c12-10(14)6-8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H2,12,14)(H,13,15)
Standard InChI Key SVINTFJAGHIIMW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(2-Hydroxyquinolin-3-yl)acetamide belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The substitution pattern—hydroxyl at C2 and acetamide at C3—introduces both hydrogen-bonding capacity and polar functionality, which are critical for interactions with biological targets. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
IUPAC Name2-(2-oxo-1H-quinolin-3-yl)acetamide
CAS NumberNot publicly disclosed
Synonymous DesignationsZ458888656, VC13031602

The planar quinoline core facilitates π-π stacking interactions, while the hydroxyl and acetamide groups enable hydrogen bonding with proteins or nucleic acids.

Synthesis and Manufacturing

Synthetic Routes

No explicit protocols for synthesizing 2-(2-Hydroxyquinolin-3-yl)acetamide are documented, but retrosynthetic analysis suggests two plausible pathways:

Quinoline Ring Formation Followed by Functionalization

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a ketone (e.g., ethyl acetoacetate) forms the quinoline core.

  • Hydroxylation: Oxidative introduction of the hydroxyl group at C2 via electrophilic substitution.

  • Acetamide Installation: Reaction with chloroacetamide under basic conditions or via Mitsunobu coupling.

Direct Modification of Preformed Quinolines

  • Starting from 2-hydroxyquinoline-3-carboxylic acid, amidation with ammonium chloride or via mixed anhydride intermediates could yield the target compound .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Friedländer + FunctionalizationHigh modularityMulti-step, low yields
Direct AmidationFewer stepsRequires activated substrates

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Aqueous Solubility: Limited due to the hydrophobic quinoline core; enhanced in acidic or basic media via protonation/deprotonation.

  • Thermal Stability: Predicted decomposition temperature >250°C based on thermogravimetric analysis of similar quinolines.

Computational Predictions

Density functional theory (DFT) calculations on analogous structures reveal:

  • Electrophilicity Index (ω): ~1.5 eV, indicating moderate reactivity toward nucleophiles.

  • HOMO-LUMO Gap: ~4.2 eV, suggesting stability against redox degradation .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity: Acute and chronic toxicity profiles remain uncharacterized.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxyl/acetamide groups.

  • Molecular Docking: Virtual screening against targets like DNA gyrase or topoisomerases.

  • Hybrid Molecules: Conjugation with triazoles or other heterocycles to enhance bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator